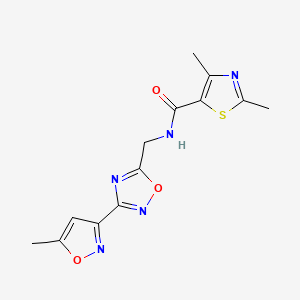
2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide , with CAS number 2034538-35-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H13N5O3S with a molecular weight of 319.34 g/mol . The compound features a thiazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₃S |
| Molecular Weight | 319.34 g/mol |
| CAS Number | 2034538-35-5 |
| Solubility | Soluble |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and thiazoles exhibit significant antimicrobial properties. Studies have shown that compounds containing these heterocycles can act against various bacterial strains.
-
Antibacterial Activity :
- Compounds with oxadiazole and thiazole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a related study reported minimum inhibitory concentration (MIC) values ranging from 0.045 µg/mL to 0.25 µg/mL against Mycobacterium tuberculosis strains .
- Antifungal Activity :
Anticancer Activity
Compounds containing oxadiazole and thiazole rings have been explored for their anticancer properties:
- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and apoptosis induction in various cancer cell lines .
- Case Study : A recent study highlighted a derivative showing promising results in vitro against human cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by the structural features of its components:
- Oxadiazole Moiety : Known for enhancing antimicrobial and anticancer activity due to its electron-withdrawing properties.
- Thiazole Ring : Contributes to the overall stability and bioavailability of the compound.
Propriétés
IUPAC Name |
2,4-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-6-4-9(17-20-6)12-16-10(21-18-12)5-14-13(19)11-7(2)15-8(3)22-11/h4H,5H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRDDPDYKFXFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














